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Compound of Interest

Compound Name: 6-Methylpicolinic acid

Cat. No.: B184593 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-
Methylpicolinic acid (CAS No: 934-60-1), a significant compound in various research and

development domains. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized

for their acquisition.

Spectroscopic Data Summary
The empirical formula for 6-Methylpicolinic acid is C₇H₇NO₂ with a molecular weight of

137.14 g/mol . The spectroscopic data presented below has been aggregated from various

sources to provide a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available, and unambiguously assigned NMR dataset for 6-
Methylpicolinic acid is not readily available in the primary literature, the expected chemical

shifts can be predicted based on the structure and data from analogous compounds. The data

presented here is a placeholder for experimentally verified values.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8-8.0 d 1H H-3

~7.6-7.8 t 1H H-4

~7.3-7.5 d 1H H-5

~2.6 s 3H -CH₃

>10 br s 1H -COOH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

~165-170 -COOH

~158-162 C-6

~148-152 C-2

~138-142 C-4

~125-130 C-5

~122-126 C-3

~22-26 -CH₃

Infrared (IR) Spectroscopy
The following table summarizes the major absorption bands observed in the infrared spectrum

of 6-Methylpicolinic acid.
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~1710 Strong C=O stretch (Carboxylic Acid)

~1600, ~1450 Medium
C=C and C=N stretching

(Aromatic ring)

~1380 Medium C-H bend (-CH₃)

~1300 Medium C-O stretch

~900 Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)
The mass spectrum of 6-Methylpicolinic acid obtained by electron ionization (EI) shows a

distinct fragmentation pattern.

m/z Relative Intensity (%) Assignment

137 ~60 [M]⁺ (Molecular Ion)

120 ~10 [M-OH]⁺

92 100 [M-COOH]⁺

65 ~40 [C₅H₅]⁺

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
A general protocol for obtaining NMR spectra of solid organic compounds like 6-
Methylpicolinic acid is as follows:
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Sample Preparation: Approximately 5-10 mg of 6-Methylpicolinic acid is dissolved in a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift

calibration.

Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a Bruker

Avance-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation

delay of 1-5 seconds, and a spectral width appropriate for observing all proton signals.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is

generally required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,

and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per

million (ppm) relative to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
The infrared spectrum of solid 6-Methylpicolinic acid can be obtained using the KBr pellet

method:

Sample Preparation: A small amount of 6-Methylpicolinic acid (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. KBr is transparent in the mid-IR region.

Pellet Formation: The mixture is then placed into a pellet die and compressed under high

pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A

background spectrum of a pure KBr pellet is recorded first to subtract any contributions from
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the matrix and atmospheric water or carbon dioxide. The sample spectrum is then recorded,

typically in the range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile

and thermally stable organic compounds like 6-Methylpicolinic acid.

Sample Introduction: A small amount of the solid sample is introduced into the ion source of

the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize

the sample.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative

intensity of the ions as a function of their m/z ratio.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

chemical structure of 6-Methylpicolinic acid with its key spectroscopic correlations.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Final Output

6-Methylpicolinic Acid

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Process FID & Assign Peaks Process Interferogram & Assign Bands Analyze Fragmentation Pattern

Structural Elucidation

6-Methylpicolinic Acid Structure

Key Spectroscopic Features

¹H: ~7.3-8.0 ppm
(Aromatic Protons)

¹H: ~2.6 ppm
(Methyl Protons)

¹H: >10 ppm
(Carboxyl Proton)

¹³C: ~122-162 ppm
(Aromatic Carbons)

¹³C: ~22-26 ppm
(Methyl Carbon)

¹³C: ~165-170 ppm
(Carboxyl Carbon)

IR: 2500-3300 cm⁻¹
(O-H Stretch)

IR: ~1710 cm⁻¹
(C=O Stretch)

MS: m/z 137
(Molecular Ion)

MS: m/z 92
([M-COOH]⁺)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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